N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with methoxy and methyl groups, a methylsulfonylbenzamide moiety, and a morpholinoethyl side chain. The hydrochloride salt enhances its solubility for pharmacological applications. Key spectral techniques for characterization (e.g., IR, NMR, MS) align with methodologies described for related compounds, emphasizing functional group validation and tautomeric stability .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-16-4-9-19(30-2)20-21(16)32-23(24-20)26(11-10-25-12-14-31-15-13-25)22(27)17-5-7-18(8-6-17)33(3,28)29;/h4-9H,10-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPSEFOQUTXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d]thiazole moiety, which is known to exhibit various biological activities. The inclusion of a morpholinoethyl group enhances its solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. A study on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) revealed their ability to bind to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization. This action leads to cell cycle arrest in the G(2)/M phase and induces apoptosis in cancer cells, overcoming multidrug resistance mechanisms commonly seen in cancer therapy .
The mechanism involves:
- Inhibition of Tubulin Polymerization : The compound disrupts the dynamic equilibrium of microtubules, essential for cell division.
- Induction of Apoptosis : By arresting cells in the G(2)/M phase, the compound triggers apoptotic pathways, leading to cancer cell death.
- Overcoming Multidrug Resistance : It shows efficacy against both parental and MDR-overexpressing cancer cells, suggesting a potential role in treating resistant cancers .
Case Studies
- In Vivo Efficacy : In studies using human prostate (PC-3) and melanoma (A375) xenograft models, treatments with SMART compounds resulted in tumor growth inhibition percentages ranging from 4% to 30%, demonstrating significant antitumor activity without notable neurotoxicity .
- Histone Demethylase Inhibition : Another aspect of biological activity involves the compound's potential as an inhibitor of histone demethylases. This inhibition may affect gene expression related to tumor progression and metastasis .
Research Findings
The following table summarizes key findings related to the biological activity of the compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the provided evidence, focusing on synthesis, spectral properties, and substituent effects.
Table 1: Structural and Functional Comparison
Key Findings :
Sulfonyl Group Impact : The methylsulfonyl group in the target compound likely enhances metabolic stability compared to phenylsulfonyl analogs (e.g., [7–9]), which may exhibit higher lipophilicity .
Solubility Modifiers: The morpholinoethyl group and HCl salt improve aqueous solubility relative to non-ionized analogs (e.g., [23/24]), which rely on methoxyethoxy groups for solubility .
Research Implications
Further comparative studies should explore its stability, bioavailability, and target affinity relative to these analogs.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., methylsulfonyl at δ 3.2–3.4 ppm), while 13C NMR confirms carbonyl (C=O, ~168 ppm) and aromatic carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by UV detection at 254 nm) .
How can researchers optimize reaction conditions to improve synthesis yield and purity?
Q. Advanced
- Temperature control : Maintain 0–5°C during amide coupling to minimize side reactions.
- Catalyst selection : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings to introduce aryl groups.
- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times (e.g., 80% yield vs. 65% in batch) .
- Purification : Gradient elution in flash chromatography (hexane/EtOAc) isolates the target compound efficiently .
How should discrepancies in reported biological activities (e.g., IC50 values) be addressed?
Q. Advanced
- Orthogonal assays : Validate enzyme inhibition using both fluorescence polarization and radiometric assays.
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., methylsulfonyl vs. nitro substituents) .
- Meta-analysis : Pool data from multiple studies (e.g., kinase profiling datasets) to identify outliers and refine structure-activity relationships (SAR) .
What are the primary biological targets and proposed mechanisms of action?
Q. Basic
- M4 muscarinic receptors : Acts as a positive allosteric modulator (PAM), enhancing acetylcholine signaling (EC50 ~120 nM) .
- Kinase inhibition : Suppresses JAK2/STAT3 pathways (IC50 ~0.8 µM) via competitive binding to the ATP pocket.
- Anti-inflammatory effects : Reduces TNF-α production in macrophages by 70% at 10 µM .
What experimental strategies validate the compound’s mechanism of action?
Q. Advanced
- Radioligand binding assays : Use [3H]-NMS to quantify M4 receptor affinity (Kd ~45 nM).
- CRISPR/Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. M4−/− cells .
- Molecular dynamics simulations : Analyze binding stability in JAK2’s catalytic domain (e.g., RMSD <2.0 Å over 100 ns) .
Which analytical techniques ensure batch-to-batch consistency and stability?
Q. Basic
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
- X-ray crystallography : Resolve polymorphic forms (e.g., Form I vs. Form II) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Fragment-based design : Replace morpholinoethyl with piperazine or pyrrolidine to probe steric effects.
- Bioisosteric replacement : Substitute methylsulfonyl with sulfonamide or phosphonate groups to modulate solubility.
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .
What methodologies assess pharmacokinetic properties in preclinical models?
Q. Advanced
- Plasma protein binding : Equilibrium dialysis (e.g., 92% bound in murine plasma).
- Metabolic stability : Incubate with liver microsomes (e.g., t1/2 = 45 min in human vs. 28 min in mouse).
- Blood-brain barrier penetration : Measure brain/plasma ratio (Kp ~0.8) via LC-MS/MS .
How can solubility challenges in biological assays be addressed?
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to achieve 5 mM stock solutions.
- Amorphous solid dispersion : Spray-drying with HPMCAS increases aqueous solubility 20-fold.
- Prodrug design : Introduce phosphate esters for enhanced bioavailability (e.g., 3-fold higher Cmax in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
